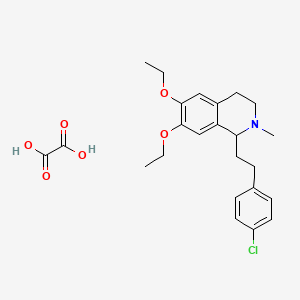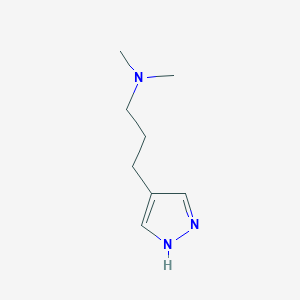
1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenethyl group, diethoxy groups, and a tetrahydroisoquinoline core. The oxalate form is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the chlorophenethyl group and diethoxy groups. The final step involves the formation of the oxalate salt to improve the compound’s properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions may yield dihydro derivatives.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinoline and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenethyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is unique due to its specific combination of functional groups and its oxalate form, which enhances its stability and solubility. This makes it particularly valuable in various research and industrial applications.
Properties
CAS No. |
63937-73-5 |
|---|---|
Molecular Formula |
C24H30ClNO6 |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6,7-diethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;oxalic acid |
InChI |
InChI=1S/C22H28ClNO2.C2H2O4/c1-4-25-21-14-17-12-13-24(3)20(19(17)15-22(21)26-5-2)11-8-16-6-9-18(23)10-7-16;3-1(4)2(5)6/h6-7,9-10,14-15,20H,4-5,8,11-13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
VCWVDELCRZSGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(N(CCC2=C1)C)CCC3=CC=C(C=C3)Cl)OCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)


![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)




![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)

![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)
![2-Acetylbenzo[d]oxazole-4-sulfonamide](/img/structure/B12873025.png)
![3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12873038.png)
![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
